molecular formula C11H9ClO2 B14251857 4H-Pyran-4-one, 2-(4-chlorophenyl)-2,3-dihydro-, (2R)- CAS No. 335609-84-2

4H-Pyran-4-one, 2-(4-chlorophenyl)-2,3-dihydro-, (2R)-

Cat. No.: B14251857
CAS No.: 335609-84-2
M. Wt: 208.64 g/mol
InChI Key: WFZKKRQMSKMLNT-LLVKDONJSA-N
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Description

4H-Pyran-4-one, 2-(4-chlorophenyl)-2,3-dihydro-, (2R)- is a heterocyclic compound that belongs to the class of pyranones This compound is characterized by a pyran ring fused with a ketone group and a chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyran-4-one, 2-(4-chlorophenyl)-2,3-dihydro-, (2R)- typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyranone ring. The reaction conditions usually involve refluxing the reactants in ethanol for several hours to achieve high yields.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher efficiency. The use of catalysts such as piperidine or pyridine can also enhance the reaction rate and yield. Additionally, solvent-free conditions or green solvents like water or ethanol can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4H-Pyran-4-one, 2-(4-chlorophenyl)-2,3-dihydro-, (2R)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4H-Pyran-4-one, 2-(4-chlorophenyl)-2,3-dihydro-, (2R)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4H-Pyran-4-one, 2-(4-chlorophenyl)-2,3-dihydro-, (2R)- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4H-Pyran-4-one, 2,6-bis(4-chlorophenyl)
  • 3-Hydroxy-4-pyranone
  • Kojic acid

Uniqueness

4H-Pyran-4-one, 2-(4-chlorophenyl)-2,3-dihydro-, (2R)- is unique due to its specific substitution pattern and stereochemistry, which confer distinct biological activities and chemical reactivity compared to other similar compounds. Its chlorophenyl group enhances its antimicrobial properties, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

335609-84-2

Molecular Formula

C11H9ClO2

Molecular Weight

208.64 g/mol

IUPAC Name

(2R)-2-(4-chlorophenyl)-2,3-dihydropyran-4-one

InChI

InChI=1S/C11H9ClO2/c12-9-3-1-8(2-4-9)11-7-10(13)5-6-14-11/h1-6,11H,7H2/t11-/m1/s1

InChI Key

WFZKKRQMSKMLNT-LLVKDONJSA-N

Isomeric SMILES

C1[C@@H](OC=CC1=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1C(OC=CC1=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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